molecular formula C23H17FN6O2 B2463822 (E)-2-amino-N-(4-fluorobenzyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836633-45-5

(E)-2-amino-N-(4-fluorobenzyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2463822
CAS RN: 836633-45-5
M. Wt: 428.427
InChI Key: WZFGZGWPOZGXOI-UVHMKAGCSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors such as its exact molecular structure, the presence of any chiral centers, and its overall polarity. These properties could include things like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Antitubercular Evaluation

One study focused on the synthesis and evaluation of novel analogs for antitubercular activity. Hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole were synthesized through a SnCl2·2H2O catalyzed one-pot Povarov reaction (imino-Diels-Alder reaction). These compounds were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB), with several showing significant antitubercular effects (Kantevari et al., 2011).

Halogenation and Diversification

Another study developed a method for the selective halogenation of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines, which are crucial for pharmaceutical research and organic synthesis. The process involved NCS as a chlorinating agent and demonstrated compatibility with various functional groups and heterocycles, expanding the diversification potential of these compounds (Le et al., 2021).

Sustainable Synthesis

A study reported the sustainable synthesis of quinolines and pyrimidines catalyzed by manganese PNP pincer complexes. This environmentally benign synthesis proceeded through a sequence of dehydrogenation and condensation steps, showcasing an efficient way to create substituted quinolines and pyrimidines with high atom efficiency (Mastalir et al., 2016).

Optical Properties and π-π Interactions

Research into the optical properties and π-π interacting pyrrolo[2,3-b]quinoxaline derivatives containing 2-thienyl substituent highlighted their non-fluorescent nature in solution but showed aggregation-induced emission enhancement (AIEE) upon water addition and in solid state. This study explored the correlation between crystal structure and fluorescent properties, contributing to the understanding of the optical behavior of these compounds (Goszczycki et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, some compounds are hazardous due to their reactivity, while others may be toxic or carcinogenic. Without specific information on this compound, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on a compound like this could be very broad, depending on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

properties

IUPAC Name

2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-furan-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN6O2/c24-15-9-7-14(8-10-15)12-26-23(31)19-20-22(29-18-6-2-1-5-17(18)28-20)30(21(19)25)27-13-16-4-3-11-32-16/h1-11,13H,12,25H2,(H,26,31)/b27-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFGZGWPOZGXOI-UVHMKAGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=CO4)N)C(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=CO4)N)C(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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